molecular formula C10H16BN3O3 B12986222 (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

Cat. No.: B12986222
M. Wt: 237.07 g/mol
InChI Key: KVAZHBHAICNCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid ( 1258399-85-7) is a specialized pyrimidine-based boronic acid building block of high interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C10H16BN3O3 and a molecular weight of 237.06 g/mol, is designed for use as a key reactant in cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its structure features a morpholino substituent, which can significantly influence the pharmacokinetic properties of resulting molecules, making it a valuable scaffold for creating targeted compound libraries. Researchers utilize this boronic acid to synthesize more complex molecules for screening against biological targets. As a solid material, it requires careful cold-chain handling and storage to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H16BN3O3/c1-7-9(11(15)16)8(2)13-10(12-7)14-3-5-17-6-4-14/h15-16H,3-6H2,1-2H3

InChI Key

KVAZHBHAICNCLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(N=C1C)N2CCOCC2)C)(O)O

Origin of Product

United States

Preparation Methods

Protection of Amino Group via Imine Formation

  • The amino group on the pyrimidine ring is protected by condensation with a highly reactive ketal or acetal compound to form an imine derivative.
  • This protection prevents deprotonation of the amino group during subsequent metalation steps, improving yield and reproducibility.
  • The reaction is typically carried out in a polar aprotic solvent with a boiling point between 110°C and 130°C (e.g., toluene or similar solvents) to facilitate the condensation and removal of by-products such as methanol by distillation.
  • The protected intermediate can be isolated by crystallization or precipitation techniques.

Metalation and Borylation

  • The protected 2-amino-5-halogen-pyrimidine derivative undergoes metalation, commonly using a strong base such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to form a lithiated intermediate at the 5-position.
  • This intermediate is then reacted with a borate ester, typically triisopropyl borate, to introduce the boronic acid moiety.
  • The reaction mixture is subsequently quenched with aqueous acid to hydrolyze the boronate ester to the free boronic acid.
  • The use of triisopropyl borate is preferred due to its reactivity and ease of handling.

Deprotection and Purification

  • After borylation, the imine protecting group is removed under mild acidic conditions to regenerate the free amino group.
  • The crude boronic acid is purified by standard methods such as recrystallization or chromatography.
  • The final product is isolated as a stable boronic acid suitable for further synthetic applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Notes Yield (%)
Amino group protection Ketal/acetal compound, polar aprotic solvent (e.g., toluene), reflux, distillation of methanol Protects amino group, improves metalation Typically >80%
Metalation n-BuLi or LDA, low temperature (-78°C to 0°C) Generates lithiated intermediate High conversion
Borylation Triisopropyl borate, room temperature to reflux Introduces boronic acid moiety 60-85%
Deprotection and isolation Mild acid (e.g., aqueous HCl), crystallization Removes protecting group, purifies product >70% overall yield

Research Findings and Improvements

  • Traditional methods suffered from low yields and long reaction times due to poor reactivity of amino groups and instability of intermediates.
  • The introduction of the ketal/acetal protection step significantly improved yields and reproducibility by stabilizing the amino group during metalation.
  • Use of polar aprotic solvents with controlled boiling points optimized reaction conditions and facilitated removal of by-products.
  • The choice of borate ester (triisopropyl borate) was critical for efficient borylation.
  • Removal of methanol by distillation during protection step increased overall yield.
  • These improvements are documented in patent literature (e.g., US20140330008A1) and peer-reviewed synthetic protocols.

Alternative Methods and Notes

  • Direct borylation of aminoheteroaryl compounds without protection often leads to low yields and side reactions.
  • Microwave-assisted Suzuki coupling using boronic acid derivatives and halogenated pyrimidines has been reported for related compounds but is less common for this specific boronic acid.
  • Formation of MIDA boronates as protected boronic acid derivatives is a mild alternative for storage and handling but requires additional steps for conversion back to free boronic acid.

Summary Table of Key Preparation Steps

Preparation Stage Purpose Typical Reagents/Conditions Outcome/Remarks
Amino group protection Stabilize amino group Ketal/acetal compound, polar aprotic solvent, reflux Improved metalation efficiency
Metalation Generate organolithium intermediate n-BuLi or LDA, low temperature (-78°C to 0°C) Site-selective lithiation at 5-position
Borylation Introduce boronic acid moiety Triisopropyl borate, room temp to reflux Formation of boronate ester intermediate
Deprotection and isolation Remove protecting group, purify Mild acid hydrolysis, crystallization Pure (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and boronic esters, which can be further functionalized for use in complex organic synthesis .

Scientific Research Applications

Research has shown that (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid exhibits notable biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to inhibit kinases and proteases makes it a candidate for developing therapeutics aimed at diseases such as cancer and diabetes. The presence of the morpholine group enhances solubility and bioavailability, which are critical factors in pharmacological studies.

Case Studies

Several studies have evaluated the compound's effectiveness in vitro against various cancer cell lines. For instance, assays have demonstrated significant inhibition of cell proliferation in specific cancer types, supporting its potential role as a therapeutic agent.

Synthesis Routes

The synthesis of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves several key steps optimized for yield and purity. Common methods include palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures in pharmaceutical chemistry .

Comparative Synthesis

The following table summarizes the synthetic routes for (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid compared to structurally similar compounds:

Compound NameSynthetic MethodologyYield (%)
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acidPalladium-catalyzed cross-couplingHigh
(4-Methylpyrimidin-2-yl)boronic acidDirect boronationModerate
(2-Aminopyrimidine)boronic acidHydrolysis followed by boronationLow
(3-Pyridyl)boronic acidLithiation followed by boronationModerate

This table illustrates the efficiency of different synthetic methodologies, highlighting the advantages of using palladium-catalyzed processes for synthesizing (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid due to its high yield and purity .

Binding Affinity

Interaction studies involving (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid focus on its binding affinity to target proteins. These interactions are critical for understanding how the compound can be optimized for therapeutic use. Studies have shown that its dual methyl substitution pattern on the pyrimidine ring enhances binding efficiency compared to other similar compounds.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Applications Stability Notes
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid 4,6-diMe, 2-morpholino ~265.1* Drug discovery, material design High stability in aqueous CuAAC
2-Methoxy-5-pyrimidineboronic acid 2-OMe ~168.9 Suzuki coupling intermediates Prone to copper-mediated degradation
(2-Methylpyrimidin-5-yl)boronic acid 2-Me ~137.9 Biaryl synthesis Moderate reactivity in cross-couplings
(2-Aminopyrimidin-5-yl)boronic acid 2-NH₂ ~138.9 Fluorescent probes Sensitive to oxidation
4-(5-Boronic acid-2-pyrimidinyl)morpholine pinacol ester 2-morpholino, pinacol-protected ~331.2 Protected precursor for synthesis Enhanced air stability

*Calculated based on formula C₁₀H₁₆BN₃O₃.

Physicochemical and Pharmacokinetic Properties

  • pKa and Binding Affinity: The pKa of the boronic acid group is influenced by substituents. Methyl groups (electron-donating) may slightly lower the pKa compared to methoxy or amino groups, favoring tetrahedral boronate formation at physiological pH . This enhances its binding to diols (e.g., saccharides) in biomedical applications .
  • Solubility and Bioavailability: The morpholino group improves water solubility compared to non-polar analogues like (2-methylpyrimidin-5-yl)boronic acid, making it more suitable for drug formulation .

Stability and Degradation Pathways

  • Copper-Mediated Degradation: While 2-methoxy-5-pyrimidineboronic acid degrades in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the morpholino derivative resists such degradation, likely due to steric protection of the boronic acid moiety .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies of related diboronic acids (e.g., 1,3-phenylenediboronic acid) suggest that methyl substituents enhance thermal stability, a property extrapolated to this compound .

Biological Activity

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with two methyl groups and a morpholine moiety, enhancing its solubility and bioavailability. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is critical to its biological activity. The presence of the boronic acid functional group allows for unique interactions with biological targets, particularly enzymes involved in metabolic pathways. The morpholine group contributes to improved solubility, which is essential for pharmacological applications.

Research indicates that (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid can act as an inhibitor of specific enzymes, particularly kinases and proteases. These enzymes play significant roles in various cellular processes, including signal transduction and metabolic regulation. The binding affinity of this compound to target proteins is a key factor in its biological activity.

Binding Affinity Studies

High-throughput screening methods have been employed to evaluate the binding affinity of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid against various biological targets. These studies are crucial for understanding the compound's efficacy and potential off-target effects during drug development .

Biological Activity

The biological activity of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid has been demonstrated through various in vitro assays. Similar compounds have shown significant activity against multiple biological targets, making this compound a candidate for further pharmacological studies.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activity of compounds related to (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid:

Compound NameStructure FeaturesBiological Activity
(4-Methylpyrimidin-2-yl)boronic acidSimple pyrimidine with one methyl groupModerate kinase inhibition
(2-Aminopyrimidine)boronic acidAmino group substitution on pyrimidineAnticancer properties
(3-Pyridyl)boronic acidPyridine instead of pyrimidineInhibits protease activity
(5-Fluoro-2-morpholinopyrimidine)Fluorinated variant with enhanced potencyIncreased selectivity against targets

The dual methyl substitution pattern on the pyrimidine ring combined with the morpholine group enhances the solubility and biological activity of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid compared to other similar compounds .

Case Studies and Research Findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.